5,6,7,8-Tetrahydro-2,7-naphthyridin-3-ol hydrobromide
Overview
Description
5,6,7,8-Tetrahydro-2,7-naphthyridin-3-ol hydrobromide is a nitrogen-containing heterocyclic compound. It is a derivative of naphthyridine, which is known for its diverse biological activities and applications in medicinal chemistry. The compound has a molecular formula of C8H11BrN2O and a molecular weight of 231.09 g/mol .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5,6,7,8-tetrahydro-2,7-naphthyridin-3-ol hydrobromide typically involves multi-step processes. One common method includes the hydrogenation of 1,5-naphthyridine derivatives to yield tetrahydro-1,5-naphthyridines . The reaction conditions often involve the use of hydrogen gas and a suitable catalyst such as palladium on carbon (Pd/C) under elevated pressure and temperature.
Industrial Production Methods
Industrial production methods for this compound are not extensively documented. large-scale synthesis would likely follow similar routes as laboratory synthesis, with optimizations for yield and purity. This may include continuous flow reactors and advanced purification techniques to ensure high-quality product.
Chemical Reactions Analysis
Types of Reactions
5,6,7,8-Tetrahydro-2,7-naphthyridin-3-ol hydrobromide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form naphthyridine derivatives.
Reduction: Reduction reactions can further hydrogenate the compound.
Substitution: Nucleophilic substitution reactions can introduce different functional groups into the naphthyridine ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Hydrogen gas (H2) with a palladium catalyst (Pd/C) is commonly used.
Substitution: Reagents such as alkyl halides and nucleophiles like amines or thiols are used under basic conditions.
Major Products Formed
The major products formed from these reactions include various substituted naphthyridine derivatives, which can have different biological and chemical properties .
Scientific Research Applications
5,6,7,8-Tetrahydro-2,7-naphthyridin-3-ol hydrobromide has a wide range of applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of infectious diseases and cancer.
Industry: Utilized in the development of new materials and chemical processes
Mechanism of Action
The mechanism of action of 5,6,7,8-tetrahydro-2,7-naphthyridin-3-ol hydrobromide involves its interaction with various molecular targets. It can inhibit specific enzymes or receptors, leading to its biological effects. For example, some derivatives have been shown to inhibit HIV reverse transcriptase, making them potential candidates for antiviral drugs .
Comparison with Similar Compounds
Similar Compounds
1,5-Naphthyridine: Another naphthyridine derivative with similar biological activities.
1,6-Naphthyridine: Known for its anticancer and antimicrobial properties.
2,7-Naphthyridine: Shares structural similarities and biological activities with 5,6,7,8-tetrahydro-2,7-naphthyridin-3-ol hydrobromide
Uniqueness
This compound is unique due to its specific substitution pattern and the presence of the hydrobromide salt, which can influence its solubility and reactivity. This makes it a valuable compound for developing new pharmaceuticals and chemical processes .
Properties
IUPAC Name |
5,6,7,8-tetrahydro-2H-2,7-naphthyridin-3-one;hydrobromide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10N2O.BrH/c11-8-3-6-1-2-9-4-7(6)5-10-8;/h3,5,9H,1-2,4H2,(H,10,11);1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SDAXYRVAJILURJ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCC2=CNC(=O)C=C21.Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H11BrN2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
231.09 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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